Midazolam-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

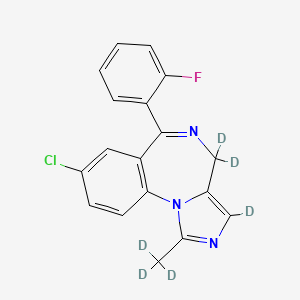

Molecular Formula |

C18H13ClFN3 |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine |

InChI |

InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |

InChI Key |

DDLIGBOFAVUZHB-PKRPFQJCSA-N |

Isomeric SMILES |

[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])[2H] |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Midazolam-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Midazolam-d6, a deuterated analog of the short-acting benzodiazepine, Midazolam. This document is intended for professionals in research, science, and drug development who utilize stable isotope-labeled compounds in their work. Included are key chemical data, a discussion of its primary application as an internal standard, and a generalized experimental workflow.

Core Chemical Properties

This compound is a synthetic, stable isotope-labeled version of Midazolam, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, while maintaining identical chemical reactivity. This characteristic makes it an ideal internal standard for quantitative bioanalytical assays.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈D₆H₇ClFN₃ | [1] |

| Molecular Weight | 331.80 g/mol | [1][2][3] |

| Accurate Mass | 331.1159 Da | [1][4] |

| Monoisotopic Mass | 331.1158638 Da | [2] |

| CAS Number | 1246819-79-3 | [1][2][3] |

| Purity | >95% (via HPLC) | [1] |

| Appearance | Neat | [1] |

| Storage Temperature | -20°C | [1][5] |

| XLogP3 | 2.5 | [2] |

| Topological Polar Surface Area | 30.2 Ų | [2] |

| Heavy Atom Count | 23 | [2] |

| Solubility | Practically insoluble in water; freely soluble in acetone and ethanol; soluble in methanol. | [5] |

Synthesis and Structure

The synthesis of this compound involves the introduction of deuterium atoms at specific positions within the Midazolam molecule. While detailed, proprietary synthesis methods for the deuterated analog are not publicly available, the general synthetic routes for Midazolam can be adapted for this purpose. These methods often involve multi-step processes to construct the imidazobenzodiazepine core.[6] The IUPAC name for this compound is 8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1][7]benzodiazepine.[1][2]

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in quantitative analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the determination of Midazolam and its metabolites in biological matrices.[8][9] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, Midazolam. This ensures similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. The mass difference allows for the separate detection and quantification of the analyte and the internal standard.

Generalized Experimental Protocol for Quantification of Midazolam in Plasma

Below is a generalized protocol for the quantification of Midazolam in a plasma sample using this compound as an internal standard.

1. Sample Preparation:

- Aliquots of plasma samples, calibrators, and quality control samples are transferred to microcentrifuge tubes.

- A known concentration of this compound (internal standard) in a suitable solvent (e.g., acetonitrile) is added to each tube.

- The samples are vortexed to ensure thorough mixing.

- Protein precipitation is induced by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

- The supernatant is transferred to a clean tube and may be further processed (e.g., evaporation and reconstitution in mobile phase).

2. HPLC-MS/MS Analysis:

- An aliquot of the prepared sample is injected into the HPLC system.

- Chromatographic separation is achieved on a suitable column (e.g., C18) using a specific mobile phase gradient.

- The eluent from the HPLC is introduced into the mass spectrometer.

- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Midazolam and this compound.

3. Data Analysis:

- The peak areas of the analyte (Midazolam) and the internal standard (this compound) are integrated.

- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

- The concentration of Midazolam in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using this compound as an internal standard.

Caption: Bioanalytical workflow for Midazolam quantification.

Stability

Midazolam and its deuterated form exhibit good stability under various storage conditions. Studies on Midazolam solutions have shown stability for extended periods when stored at refrigerated (2-8°C) and frozen (-20°C) temperatures.[10][11] Stability at room temperature is generally shorter.[10][11] For this compound, it is recommended to store it at -20°C as a neat solid or in a suitable solvent as specified by the supplier to ensure its integrity.[1][5]

Pharmacological Properties of the Parent Compound: Midazolam

While this compound is primarily used for analytical purposes and is not intended for therapeutic use, it is important to understand the pharmacology of the parent compound, Midazolam. Midazolam is a short-acting benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, amnesic, and anticonvulsant effects.[12][13] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, α-hydroxymidazolam, which is then glucuronidated and excreted in the urine.[12]

The following diagram illustrates the simplified metabolic pathway of Midazolam.

Caption: Simplified metabolic pathway of Midazolam.

References

- 1. This compound | CAS 1246819-79-3 | LGC Standards [lgcstandards.com]

- 2. This compound | C18H13ClFN3 | CID 71750732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1246819-79-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound (1mg/ml in Acetonitrile) | LGC Standards [lgcstandards.com]

- 5. Midazolam CAS#: 59467-70-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Midazolam [webbook.nist.gov]

- 8. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The estimation of midazolam, a water-soluble benzodiazepine by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. binasss.sa.cr [binasss.sa.cr]

- 11. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Midazolam | C18H13ClFN3 | CID 4192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Purification of Midazolam-d6: A Technical Guide for Researchers

For Research Use Only

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Midazolam-d6, a deuterated internal standard essential for pharmacokinetic and metabolic studies of Midazolam. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and relevant biological context.

Introduction

Midazolam is a short-acting benzodiazepine with sedative, anxiolytic, and amnestic properties. Its clinical use and research applications necessitate accurate quantification in biological matrices. This compound, in which six hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar physicochemical properties to the parent drug and its distinct mass-to-charge ratio. This guide outlines a feasible synthetic route and purification strategy for obtaining high-purity this compound for research purposes.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying established routes for unlabeled Midazolam. A common and effective strategy involves the methylation of a desmethyl-midazolam intermediate using a deuterated methylating agent. The following sections detail a proposed synthetic pathway.

Synthetic Workflow

The overall synthetic workflow for this compound, starting from the commercially available 2-amino-5-chloro-2'-fluorobenzophenone, is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This initial multi-step process starting from 2-amino-5-chloro-2'-fluorobenzophenone is well-established in the literature for the synthesis of benzodiazepines. It typically involves the formation of a glycine derivative followed by cyclization to form the benzodiazepine core.

Step 2: Synthesis of Desmethyl-midazolam

The conversion of the benzodiazepine-2-one to desmethyl-midazolam involves the formation of the imidazole ring. This can be achieved through a multi-step sequence involving thionation followed by reaction with an aminoacetaldehyde equivalent.

Step 3: Deuteromethylation of Desmethyl-midazolam to Yield this compound

-

Dissolution: Dissolve desmethyl-midazolam in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise with stirring. Allow the reaction to stir at this temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen.

-

Deuteromethylation: Add a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to obtain this compound of high purity suitable for use as an internal standard.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethyl acetate or isopropanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The exact ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis Data for this compound

| Parameter | Expected Value |

| Starting Material | Desmethyl-midazolam |

| Reagent | Iodomethane-d3 (CD3I) |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous THF |

| Reaction Time | 12-18 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Crude Yield | 75-85% |

Table 2: Purification and Purity Data for this compound

| Parameter | Method | Specification |

| Purification Method | Recrystallization / Column Chromatography | - |

| Appearance | - | White to off-white crystalline solid |

| Purity (HPLC) | Reversed-Phase HPLC | ≥ 98% |

| Isotopic Purity (MS) | Mass Spectrometry | ≥ 98% Deuterium Incorporation |

| Molecular Weight | Mass Spectrometry | ~331.8 g/mol |

Table 3: Analytical Characterization Data for this compound

| Analysis | Expected Results |

| ¹H-NMR | Absence of a singlet corresponding to the N-methyl protons (~3.5 ppm in unlabeled Midazolam). |

| ¹³C-NMR | A triplet signal for the deuterated methyl carbon due to C-D coupling. |

| Mass Spectrum (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z ≈ 332.1. |

Biological Context: GABA-A Receptor Signaling Pathway

Midazolam, like other benzodiazepines, exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of Midazolam to a specific site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, resulting in the sedative, anxiolytic, and other central nervous system depressant effects of the drug.

Caption: Midazolam's modulation of the GABA-A receptor signaling pathway.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound for research applications. The proposed synthetic route, utilizing a deuterated methylating agent, is a feasible approach to obtaining the desired labeled compound. The purification and analytical methods described are essential for ensuring the high purity and isotopic enrichment required for its use as an internal standard in quantitative bioanalysis. The provided information on the biological mechanism of action of Midazolam offers valuable context for researchers in the field of drug metabolism and pharmacology.

The Pharmacokinetic Profile of Midazolam in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midazolam, a short-acting benzodiazepine, is widely utilized in preclinical research for its sedative, anxiolytic, and anticonvulsant properties. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in various animal models is crucial for the accurate interpretation of pharmacodynamic studies and for the extrapolation of data to human clinical trials. This technical guide provides an in-depth overview of the pharmacokinetics of Midazolam in commonly used animal models.

The Role of Midazolam-d6

The fundamental principle behind using a deuterated internal standard is that its physicochemical properties and, by extension, its pharmacokinetic behavior, are nearly identical to the parent compound. The deuterium atoms add mass, allowing for its distinction from the non-deuterated Midazolam by the mass spectrometer, but they do not significantly alter its absorption, distribution, metabolism, or excretion. Therefore, the pharmacokinetic data presented in this guide for Midazolam is considered representative of the expected profile of this compound.

Data Presentation: Pharmacokinetic Parameters of Midazolam in Animal Models

The following tables summarize key pharmacokinetic parameters of Midazolam in various animal models following different routes of administration.

Table 1: Pharmacokinetic Parameters of Midazolam in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t½ (min) | Bioavailability (%) | Reference |

| Intravenous (IV) | 10 | - | - | - | 27 ± 1 | - | [1] |

| Oral (PO) | 15 | - | - | - | - | 45 ± 9 | [1] |

| Intranasal (IN) | 4 | - | 20 | - | - | 66.5 ± 4.6 | [2] |

| Subcutaneous (SC) | - | - | <7 | - | 23.1 - 49.5 | 39.3 | [3][4] |

| Intraperitoneal (IP) | - | - | <7 | - | 23.1 - 49.5 | 19.2 | [3][4] |

Table 2: Pharmacokinetic Parameters of Midazolam in Other Animal Models

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (h) | Bioavailability (%) | Reference |

| Mice (SCID) | Oral (PO) | 0.1, 1, 10 | - | - | 0.5 - 0.67 | - | [5] |

| Dogs | Intravenous (IV) | 0.5 | - | - | 1.28 ± 0.3 | - | [6] |

| Dogs | Intramuscular (IM) | 0.5 | 549 ± 121 | 15 | - | >90 | [6] |

| Dogs | Oral (PO) | 0.5 | - | 10 | - | 69 | [6] |

| Alpacas | Intravenous (IV) | 0.5 | 1394 | 3 | 1.63 | - | [7] |

| Alpacas | Intramuscular (IM) | 0.5 | 411 | 5-30 | 3.9 | 92 | [7] |

| Rabbits | Intranasal (IN) | - | - | ~10 | - | 60-70 | |

| Rabbits | Rectal | - | - | ~10 | - | 60-70 | [8] |

| Rabbits | Buccal | - | - | ~20 | - | 60-70 | [8] |

| Pythons | Intracardiac (IC) | 1 | - | - | 12.04 ± 3.25 | - | |

| Pythons | Intramuscular (IM) | 1 | - | 139.8 ± 58.8 | 16.54 ± 7.10 | 89 | [9] |

Experimental Protocols

General In Vivo Pharmacokinetic Study Protocol

A representative experimental design to determine the pharmacokinetic profile of Midazolam in an animal model, such as the rat, is detailed below.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.[2]

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless the study requires fasting.[3]

2. Drug Administration:

-

Formulation: Midazolam is typically dissolved in a suitable vehicle, such as an acidic aqueous solution for intravenous administration.[2]

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection into a cannulated vein (e.g., jugular vein) to determine clearance and volume of distribution.[1]

-

Oral (PO): Administered via oral gavage to assess oral bioavailability.[1]

-

Intranasal (IN): Administered as drops or a spray into the nasal cavity.[2]

-

Intramuscular (IM): Injected into a major muscle mass.[7]

-

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery or vein (e.g., jugular vein).[2]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying Midazolam in plasma.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is employed to extract Midazolam and the internal standard (this compound) from the plasma matrix.

-

Quantification: The concentrations of Midazolam are determined by comparing the peak area ratio of Midazolam to this compound against a standard calibration curve.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

Experimental Workflow for a Pharmacokinetic Study

A typical experimental workflow for a pharmacokinetic study of Midazolam in an animal model.

Metabolic Pathway of Midazolam

Simplified metabolic pathway of Midazolam.

References

- 1. A pharmacokinetic study of midazolam in dogs: nasal drop vs. atomizer administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Midazolam is metabolized by at least three different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics and pharmacodynamics of midazolam after intravenous administration to donkeys (Equus africanus asinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pharmacokinetic-Pharmacodynamic Study of Intravenous Midazolam and Flumazenil in Adult New Zealand White—Californian Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-dependent pharmacokinetics of midazolam in rats: influence of hepatic first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Articles: midazolam-metabolism « metajournal.com [metajournal.com]

Metabolic Pathways of Midazolam-d6 Versus Non-deuterated Midazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of the short-acting benzodiazepine, Midazolam, and its deuterated analogue, Midazolam-d6. The document outlines the established metabolic fate of non-deuterated Midazolam, delves into the principles of kinetic isotope effects, and presents a hypothesized metabolic pathway for this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and metabolism studies.

Introduction to Midazolam and the Rationale for Deuteration

Midazolam is a widely used anxiolytic, sedative, and anesthetic agent.[1] Its clinical efficacy is, in part, governed by its rapid and extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 enzymes in the liver and small intestine.[2][3] This rapid metabolism contributes to its short duration of action.

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, is a strategy employed in drug discovery to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), can result in a longer drug half-life, increased systemic exposure, and potentially altered metabolite profiles.

Metabolic Pathways of Non-deuterated Midazolam

The metabolism of non-deuterated Midazolam is well-characterized and proceeds in two main phases.

Phase I Metabolism: Oxidation by Cytochrome P450 Enzymes

The primary route of Midazolam metabolism is oxidation, catalyzed predominantly by CYP3A4 and, to a lesser extent, CYP3A5.[2][4] This results in the formation of two major active metabolites:

-

1'-hydroxymidazolam (α-hydroxymidazolam): This is the principal metabolite, formed through the hydroxylation of the methyl group on the imidazole ring.[5]

-

4-hydroxymidazolam: This is a minor metabolite, resulting from hydroxylation at the 4-position of the benzodiazepine ring.[5]

The formation of 1'-hydroxymidazolam is the more favorable pathway, accounting for the majority of the metabolic clearance of Midazolam.[5]

Phase II Metabolism: Glucuronidation

Following oxidation, Midazolam and its hydroxylated metabolites undergo Phase II metabolism, which involves conjugation with glucuronic acid to form more water-soluble compounds that are readily excreted in the urine. The key glucuronidation pathways include:

-

1'-hydroxymidazolam-O-glucuronide: The hydroxyl group of 1'-hydroxymidazolam is conjugated with glucuronic acid.

-

4-hydroxymidazolam-O-glucuronide: The hydroxyl group of 4-hydroxymidazolam is similarly conjugated.

-

Midazolam-N-glucuronide: A minor pathway involves the direct N-glucuronidation of the parent Midazolam molecule by the enzyme UGT1A4.[6][7]

The metabolic pathway of non-deuterated Midazolam is depicted in the following diagram:

References

- 1. Pharmacokinetics and bioavailability of midazolam in man. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isotope Effects of Deuterium Substitution in Midazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midazolam, a short-acting benzodiazepine, is extensively used in clinical practice for its sedative, anxiolytic, and amnestic properties. Its pharmacokinetic and pharmacodynamic profiles are well-characterized, with metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in the liver and small intestine. The primary metabolic pathway involves hydroxylation at the 1' and 4 positions, yielding 1'-hydroxymidazolam and 4-hydroxymidazolam, respectively. Of these, 1'-hydroxymidazolam is the major and pharmacologically active metabolite.

The deliberate substitution of hydrogen atoms with their stable isotope, deuterium, at specific molecular positions can significantly alter the metabolic fate of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H) bonds. Cleavage of a C-D bond by metabolic enzymes typically requires more energy, leading to a slower rate of metabolism. This can result in a longer drug half-life, increased systemic exposure, and potentially altered therapeutic effects and side-effect profiles. This technical guide explores the theoretical underpinnings and practical considerations of deuterium substitution in Midazolam, providing a framework for research and development in this area.

Metabolic Pathways of Midazolam

The metabolic conversion of Midazolam is a critical determinant of its duration of action. The primary sites of oxidative metabolism are the methyl group of the ethylimidazole ring (leading to 1'-hydroxymidazolam) and the 4-position of the benzodiazepine ring (leading to 4-hydroxymidazolam).

Midazolam-d6 as an Internal Standard for Mass Spectrometry: A Technical Guide

This technical guide provides an in-depth overview of the application of Midazolam-d6 as an internal standard in mass spectrometry-based bioanalysis. It is intended for researchers, scientists, and drug development professionals who are developing and validating quantitative assays for Midazolam and its metabolites.

Introduction to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The primary purpose of an IS is to correct for the variability in the analytical procedure, including sample preparation, injection volume, and ionization efficiency. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS assays due to their high degree of similarity to the analyte.

The Role of this compound

Midazolam is a short-acting benzodiazepine widely used as a probe drug to assess the activity of the cytochrome P450 3A4 (CYP3A4) enzyme in drug metabolism studies.[1][2][3] Accurate and precise quantification of Midazolam and its metabolites, primarily 1'-hydroxymidazolam and 4-hydroxymidazolam, is crucial for these pharmacokinetic studies.[4][5] this compound, a deuterated analog of Midazolam, serves as an excellent internal standard for this purpose. Its chemical structure and properties are nearly identical to Midazolam, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for any analytical variations.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution. A known concentration of the internal standard is added to the biological matrix (e.g., plasma, urine) before sample processing. The ratio of the mass spectrometric response of the analyte (Midazolam) to the internal standard (this compound) is then measured. Since the internal standard is subject to the same sample processing and analysis variations as the analyte, this ratio remains constant and is directly proportional to the concentration of the analyte.

Figure 1: Workflow of Isotope Dilution Mass Spectrometry.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of Midazolam and its metabolites using a deuterated internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| Midazolam | 326.2 | 291.2 / 291.3 | Midazolam-d4 / this compound |

| 1'-hydroxymidazolam | 342.2 / 342.1 | 203.2 / 203.0 | 1'-hydroxymidazolam-d4 |

| 4-hydroxymidazolam | 342.1 | 325.1 | Midazolam-d4 |

Note: Data compiled from multiple sources.[4][6]

Table 2: Performance Characteristics of Validated Methods

| Parameter | Midazolam | 1'-hydroxymidazolam | 4-hydroxymidazolam | Reference |

| Linearity Range (ng/mL) | 0.05 - 20 | 0.05 - 20 | 0.05 - 20 | [1][5] |

| 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 | [4] | |

| 0.1 - 50 | 0.025 - 25 | 0.025 - 25 | [7] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 | 0.05 | [1][5] |

| 0.5 | 0.5 | 0.5 | [4][6] | |

| 0.1 | 0.1 | 0.1 | [7] | |

| Intra-day Precision (%CV) | < 7.3 | < 7.3 | < 7.3 | [1][5] |

| 2.09 - 14.8 | 2.09 - 14.8 | 2.09 - 14.8 | [4] | |

| Inter-day Precision (%CV) | < 7.3 | < 7.3 | < 7.3 | [1][5] |

| 2.47 - 16.7 | 2.47 - 16.7 | 2.47 - 16.7 | [4] | |

| Accuracy (%) | 92.1 - 102.3 | 92.1 - 102.3 | 92.1 - 102.3 | [1][5] |

| 86.0 - 115 | 86.0 - 115 | 86.0 - 115 | [4] |

Experimental Protocols

The following sections provide representative experimental protocols for the quantification of Midazolam and its metabolites in human plasma using this compound as an internal standard.

-

To 0.5 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex mix for 10 seconds.

-

Add 100 µL of 0.1 M sodium hydroxide and vortex for 10 seconds.

-

Add 3 mL of extraction solvent (e.g., hexane/dichloromethane, 73:27, v/v or ethyl acetate-heptane, 1:4).[1][5][7]

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

To 0.5 mL of human plasma, add 50 µL of the internal standard working solution and 300 µL of 2% formic acid in water.[3]

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

-

Column: A C18 analytical column is commonly used (e.g., Luna C18(2) 100 x 2.1 mm, or Sunfire C18).[1][5][7]

-

Mobile Phase A: 10 mM formic acid in water or 0.1% formic acid.[6][7]

-

Mobile Phase B: Methanol or acetonitrile.[7]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is ramped up to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5 - 10 µL.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[6][8]

-

MRM Transitions: As listed in Table 1.

-

Optimization: Ion source parameters such as ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas) should be optimized for maximum signal intensity of the analytes and internal standard.

Bioanalytical Method Validation

A bioanalytical method for the quantification of Midazolam using this compound must be validated according to regulatory guidelines (e.g., FDA, EMA).[9][10][11][12] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Figure 2: Bioanalytical Method Validation Workflow.

Conclusion

This compound is an exemplary internal standard for the sensitive and accurate quantification of Midazolam and its metabolites by LC-MS/MS. Its use, in conjunction with a properly validated bioanalytical method, is essential for reliable pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide provide a solid foundation for the development and implementation of robust analytical methods for Midazolam analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. An ultra-sensitive LC-MS/MS method to determine midazolam levels in human plasma: development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontagelab.com [frontagelab.com]

- 4. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of midazolam and its hydroxy metabolites in human plasma and oral fluid by liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medpace.com [medpace.com]

- 7. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, 1'-hydroxymidazolam and 4-hydroxymidazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]

Navigating the Stability Landscape of Midazolam-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Midazolam-d6, a deuterated analog of the short-acting benzodiazepine, Midazolam. Due to the limited availability of direct stability studies on this compound, this document extrapolates data from extensive research on Midazolam and its salts. It is crucial to recognize that while structurally similar, the presence of deuterium atoms can potentially influence the stability profile of the molecule through the kinetic isotope effect. Therefore, the information presented herein should be considered a strong foundational reference, with the understanding that specific stability testing of this compound is recommended for critical applications.

Physicochemical Properties and Storage

This compound is a stable isotope-labeled version of Midazolam, often used as an internal standard in pharmacokinetic and metabolic studies.

Table 1: General Physicochemical Properties and Recommended Storage of this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₈D₆H₇ClFN₃ | N/A |

| Molecular Weight | 331.80 g/mol | N/A |

| Recommended Storage | -20°C | N/A |

| Shipping Temperature | Room Temperature | N/A |

| Physical Form | Neat solid | N/A |

Chemical Stability and Degradation Pathways

Forced degradation studies on non-deuterated Midazolam have revealed its susceptibility to several stress conditions, including hydrolysis, oxidation, and photolysis. Significant degradation is observed under acidic and basic hydrolysis and thermal stress conditions[1][2][3].

The primary degradation pathways identified for Midazolam involve the opening of the diazepine ring.

Hydrolytic Degradation

Midazolam is known to undergo hydrolysis, particularly in acidic and basic conditions, leading to the formation of an open-ring benzophenone derivative[4].

Photodegradation

Exposure to light can induce degradation of Midazolam. The degradation profile can be significantly altered when complexed with other molecules like cyclodextrins[5].

Thermal Degradation

Thermal stress is a significant factor in the degradation of Midazolam, leading to the formation of specific impurities[1][2].

The following diagram illustrates the general degradation pathway of Midazolam under hydrolytic conditions.

Caption: Hydrolytic degradation of Midazolam.

Quantitative Stability Data (for Midazolam)

The following tables summarize the quantitative data from forced degradation studies performed on non-deuterated Midazolam. This data provides an insight into the potential stability of this compound under similar conditions.

Table 2: Summary of Forced Degradation of Midazolam Solution (500.0 µg/mL) over 6 Days [1]

| Stress Condition | Reagent | Duration | Temperature | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 6 days | Room Temperature | 15.36 |

| Base Hydrolysis | 0.1 M NaOH | 6 days | Room Temperature | 9.55 |

| Neutral Hydrolysis | Purified Water | 6 days | Room Temperature | 49.84 |

| Oxidation | 30% H₂O₂ | 6 days | Room Temperature | 31.95 |

Table 3: Summary of Thermal and Photolytic Degradation of Midazolam Solution [1]

| Stress Condition | Duration | Temperature | Degradation (%) |

| Thermal Stress | 3 days | 80°C | 50.38 |

| UV Light (254 nm) | 7 days | N/A | 32.9 |

| UV Light (254 nm) | 12 days | N/A | 47.3 |

| UV Light (254 nm) | 25 days | N/A | 85.3 |

Table 4: Long-Term Stability of 1 mg/mL Midazolam Solution [6]

| Storage Temperature | Container | Duration | Remaining Concentration (%) |

| -20°C | Vial/Syringe | 1 year | > 90 |

| 5°C | Vial/Syringe | 1 year | > 90 |

| 25°C | Syringe | 90 days | 92.71 |

| 25°C | Vial | 180 days | 91.57 - 92.12 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Midazolam. These protocols can be adapted for the evaluation of this compound.

Forced Degradation Study Protocol

This protocol is based on the methodology described for Midazolam active pharmaceutical ingredient (API)[1].

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. shd-pub.org.rs [shd-pub.org.rs]

- 6. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Midazolam-d6: An In-depth Technical Guide

This guide provides a detailed overview of the spectroscopic characterization of Midazolam-d6, a deuterated isotopologue of the short-acting benzodiazepine, Midazolam. Designed for researchers, scientists, and professionals in drug development, this document outlines the key analytical techniques and expected data for the comprehensive analysis of this compound. This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Midazolam due to its nearly identical chemical properties and distinct mass spectrometric signature.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of this compound. Due to the six deuterium atoms, its mass-to-charge ratio (m/z) is 6 Da higher than that of unlabeled Midazolam.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₇D₆ClFN₃ | [1] |

| Molecular Weight | 331.8 g/mol | [1] |

| Exact Mass | 331.1158638 Da | [1] |

| Predicted [M+H]⁺ | 332.1231 | Predicted |

| Predicted Key Fragments (m/z) | 316, 318, 317, 303, 163, 75, 39 | Predicted based on[2] |

| Common LC-MS/MS Transition | 332.1 → 297.1 | Predicted based on[3] |

Note: The predicted values are based on the known fragmentation pattern of unlabeled Midazolam, with a +6 Da shift for the molecular ion and relevant fragments containing the deuterium labels.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the analysis of this compound in a biological matrix, such as human plasma, where it often serves as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add the internal standard solution (this compound).

-

Alkalinize the sample with a suitable buffer (e.g., 0.2N NH₃).

-

Add 2 mL of an organic extraction solvent mixture (e.g., dichloromethane/hexane 1:2 v/v).[1]

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.[4]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 50 mm, 3.5 µm) is suitable.[1]

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.[4]

3. Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 332.1 → 297.1 (predicted).

-

Source Temperature: 120 °C.[5]

-

Desolvation Temperature: 275 °C.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling pattern of this compound. The spectra will be similar to those of unlabeled Midazolam, with the notable absence of signals corresponding to the deuterated positions.

Data Presentation

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d6

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2' | 7.68 | m | Aromatic Proton |

| H-7 | 7.65 | d | Aromatic Proton |

| H-9 | 7.60 | dd | Aromatic Proton |

| H-6' | 7.45 | m | Aromatic Proton |

| H-3', H-4', H-5' | 7.30 - 7.15 | m | Aromatic Protons |

| H-5 | 4.45 & 4.25 | ABq | Diastereotopic Protons |

| 1-CH₃ | - | - | Signal absent due to deuteration |

| 4-H₂ | - | - | Signal absent due to deuteration |

Note: Predicted chemical shifts are based on published data for unlabeled Midazolam in DMSO-d6.[6] The actual chemical shifts may vary slightly.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d6

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-6 | 169.2 | |

| C-3a | 155.8 | |

| C-2 | 144.5 | |

| C-1' | 135.5 | |

| C-9a | 132.8 | |

| C-5a | 131.5 | |

| C-6' | 131.2 | |

| C-4' | 129.8 | |

| C-8 | 129.5 | |

| C-3' | 129.0 | |

| C-7 | 128.8 | |

| C-9 | 124.5 | |

| C-5' | 115.8 | |

| C-5 | 46.5 | |

| 1-CH₃ | 35.8 | Signal may be broadened or absent due to C-D coupling |

| 4-C | - | Signal may be broadened or absent due to C-D coupling |

Note: Predicted chemical shifts are based on published data for unlabeled Midazolam in DMSO-d6.[6] Carbons directly attached to deuterium will exhibit significantly reduced intensity and may be split into multiplets due to C-D coupling.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.[7]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry NMR tube.[8]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse acquisition.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to be very similar to that of unlabeled Midazolam, with the key difference being the presence of C-D stretching and bending vibrations, which occur at lower wavenumbers than C-H vibrations.

Data Presentation

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2200 | Weak-Medium | C-D Stretch (from deuterated methyl and methylene groups) |

| ~1610 | Strong | C=N Stretch (Imidazobenzodiazepine ring) |

| ~1580 | Strong | Aromatic C=C Stretch |

| ~1480 | Strong | Aromatic C=C Stretch |

| ~1420 | Medium | CH₂ Bending |

| ~1100 | Medium | C-F Stretch |

| ~820 | Strong | C-H Bending (out-of-plane) |

| ~750 | Strong | C-Cl Stretch |

Note: The predicted absorption bands are based on the known spectrum of unlabeled Midazolam.[2][3] The C-D stretching vibrations are expected in the 2100-2250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid powder samples with minimal preparation.

1. Sample Preparation:

-

Ensure the this compound powder is dry.

-

Place a small amount of the powder directly onto the ATR crystal.

2. Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

3. Data Processing:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

Mandatory Visualizations

Midazolam Metabolic Pathway

The primary metabolic pathway of Midazolam involves oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, followed by glucuronidation.[5][8][9]

Caption: Metabolic pathway of Midazolam.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

References

- 1. This compound | C18H13ClFN3 | CID 71750732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Midazolam [webbook.nist.gov]

- 5. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Midazolam is metabolized by at least three different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Midazolam in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Midazolam in human plasma. The method utilizes Midazolam-d4 as an internal standard (IS) to ensure high precision and accuracy. Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly sensitive and selective, making it suitable for pharmacokinetic studies and other drug development applications.

Introduction

Midazolam is a short-acting benzodiazepine commonly used as a sedative and for anesthesia.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Midazolam-d6 or a similar deuterated version like Midazolam-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive protocol for the quantification of Midazolam in human plasma using Midazolam-d4 as the internal standard.

Experimental

Materials and Reagents

-

Midazolam (analytical standard)

-

Midazolam-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Midazolam and Midazolam-d4 in methanol.

Working Standard Solutions: Prepare serial dilutions of the Midazolam stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the Midazolam-d4 stock solution in acetonitrile.

Sample Preparation Protocol

-

Thaw: Thaw plasma samples and quality control (QC) samples at room temperature.

-

Spike: To 100 µL of plasma, add 25 µL of the appropriate Midazolam working standard solution (or blank solution for blank samples).

-

Add Internal Standard: Add 200 µL of the Midazolam-d4 internal standard working solution (100 ng/mL in acetonitrile) to all samples except the double blank. For the double blank, add 200 µL of acetonitrile.

-

Precipitate: Vortex each sample for 30 seconds to precipitate proteins.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes.[2]

-

Transfer: Transfer the supernatant to a clean tube or 96-well plate.

-

Inject: Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Shimadzu UFLC LC-20A or equivalent |

| Column | C18 column (e.g., 2.0 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start with 25% B, increase to 95% B over 1.5 minutes, hold for 1 minute, return to 25% B and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | AB/Sciex API-4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Ion Source Temp | 550 °C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Midazolam and Midazolam-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Midazolam | 326.2 | 291.2[2] |

| Midazolam-d4 | 330.2 | 295.3 |

Note: The provided MRM transition for the internal standard is for Midazolam-d4. If using this compound, the precursor ion would be approximately 332.2 m/z, and the product ion would need to be optimized.

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 0.5 to 1000 ng/mL for Midazolam in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL.[2]

Table 2: Summary of Method Performance

| Parameter | Result |

| Linearity Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ | 0.5 ng/mL[2] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at low, medium, and high concentrations. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%. The accuracy was within ±15% of the nominal concentrations, meeting the acceptance criteria for bioanalytical method validation.

Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Midazolam and the internal standard. The use of a deuterated internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification.

Experimental Workflow

Caption: LC-MS/MS workflow for Midazolam quantification.

Conclusion

The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable approach for the quantification of Midazolam in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput bioanalysis in a drug development setting. The method meets the stringent requirements for precision, accuracy, and linearity as per regulatory guidelines.

References

Application Note: High-Throughput Analysis of Midazolam in Human Plasma using Midazolam-d6 as an Internal Standard by LC-MS/MS

References

- 1. scispace.com [scispace.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive determination of midazolam and identification of its two metabolites in human body fluids by column-switching capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of midazolam and two metabolites of midazolam in human plasma by gas chromatography--negative chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontagelab.com [frontagelab.com]

- 7. An ultra-sensitive LC-MS/MS method to determine midazolam levels in human plasma: development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medpace.com [medpace.com]

Application Notes and Protocols for In Vitro Drug Metabolism Studies with Midazolam-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro drug metabolism studies using Midazolam-d6. Midazolam is a well-characterized substrate of cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, making it an ideal probe for studying the activity and inhibition of this major drug-metabolizing enzyme subfamily.[1][2][3] The use of a deuterated internal standard, this compound, is crucial for accurate quantification of metabolites in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

In vitro drug metabolism studies are fundamental to drug discovery and development, providing critical insights into a compound's metabolic stability, potential for drug-drug interactions, and the enzymes responsible for its clearance. Midazolam is extensively metabolized by CYP3A4/5 to its primary active metabolite, 1'-hydroxymidazolam, and a minor metabolite, 4-hydroxymidazolam.[1][2][3] These metabolites are further conjugated, primarily through glucuronidation, before excretion.[1][4][5][6] This document outlines protocols for assessing the metabolic stability of a test compound using this compound as a probe substrate and for evaluating the potential of a new chemical entity (NCE) to inhibit CYP3A4 activity.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro metabolism of Midazolam. These values are essential for experimental design and data interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for Midazolam Hydroxylation

| Metabolite | In Vitro System | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| 1'-hydroxymidazolam | Human Liver Microsomes | 2.5 - 5.8 | 445 - 1700 | [7][8] |

| 4-hydroxymidazolam | Human Liver Microsomes | ~30 | 427 | [7][8] |

Table 2: In Vitro Intrinsic Clearance for Midazolam Metabolite Formation

| Metabolite | In Vitro System | Intrinsic Clearance (CLint, in vitro) (μL/min/mg protein) | Reference |

| 1'-hydroxymidazolam | Human Liver Microsomes | 178 | [7] |

| 4-hydroxymidazolam | Human Liver Microsomes | 14.2 | [7] |

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

This protocol determines the rate of disappearance of this compound when incubated with human liver microsomes (HLMs).

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Dilute the this compound stock solution in phosphate buffer to the desired final concentration (typically 1-10 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

Add the diluted HLM suspension to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the this compound solution to each well.

-

Start the timing and add the NADPH regenerating system to each well to initiate the reaction.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells.

-

The "0-minute" time point is prepared by adding the acetonitrile solution before the NADPH regenerating system.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining concentration of this compound at each time point. The use of a deuterated internal standard helps to correct for variations in sample processing and instrument response.

-

CYP3A4 Inhibition Assay Using Midazolam as a Probe Substrate

This protocol is designed to assess the inhibitory potential of a test compound on CYP3A4 activity, using the formation of 1'-hydroxymidazolam from Midazolam as a marker of enzyme activity. This compound is used as the internal standard for accurate quantification.

Materials:

-

Midazolam

-

Test Compound (potential inhibitor)

-

This compound (as internal standard)

-

Pooled Human Liver Microsomes (HLMs) or recombinant human CYP3A4 (rCYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of Midazolam, the test compound, and this compound in a suitable solvent.

-

Prepare a series of dilutions of the test compound to cover a range of concentrations for determining the IC50 value.

-

-

Incubation:

-

Add the HLM or rCYP3A4 suspension to the wells of a 96-well plate.

-

Add the various concentrations of the test compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the Midazolam substrate solution (at a concentration close to its Km, e.g., 5 µM) to each well.

-

Add the NADPH regenerating system to start the reaction.

-

Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation (e.g., 10-15 minutes).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Quantify the amount of 1'-hydroxymidazolam formed in each well.

-

Calculate the percentage of inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo glucuronidation of midazolam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Calibration Curves with Midazolam-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midazolam, a short-acting benzodiazepine, is widely used in clinical settings for anesthesia, procedural sedation, and treatment of seizures. Accurate quantification of Midazolam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The use of a stable isotope-labeled internal standard, such as Midazolam-d6, is the gold standard for achieving high accuracy and precision in quantitative analysis by mass spectrometry. This document provides a detailed protocol for the preparation of calibration curves for Midazolam using this compound as an internal standard, primarily for applications involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines the detailed methodology for preparing calibration standards and quality control samples. The protocol is designed for the analysis of Midazolam in human plasma, a common matrix in clinical and research settings.

Materials and Reagents

-

Midazolam (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Microcentrifuge tubes

Preparation of Stock Solutions

2.2.1. Midazolam Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Midazolam analytical standard.

-

Dissolve the weighed standard in a 10 mL volumetric flask using methanol.

-

Ensure complete dissolution by vortexing or sonicating.

-

This yields a primary stock solution of 1 mg/mL. Store at -20°C in an amber vial.

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Follow the same procedure as for the Midazolam stock solution, using the this compound standard.

-

This yields a primary IS stock solution of 1 mg/mL. Store at -20°C in an amber vial.

Preparation of Working Solutions

2.3.1. Midazolam Working Solutions:

-

Prepare a series of intermediate working solutions by serially diluting the Midazolam stock solution with a 50:50 (v/v) methanol:water mixture.

-

The concentrations of these working solutions will be used to spike into the blank plasma to create the calibration standards.

2.3.2. This compound Internal Standard (IS) Working Solution (100 ng/mL):

-

Prepare an intermediate stock solution of 10 µg/mL by diluting the 1 mg/mL this compound stock solution with methanol.[1]

-

Further dilute the 10 µg/mL intermediate stock to a final working concentration of 100 ng/mL using a 50:50 (v/v) methanol:water mixture. This concentration is a commonly used starting point and may be optimized based on the specific assay sensitivity.[1]

Preparation of Calibration Curve Standards in Plasma

-

Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 to Cal 8).

-

To each tube (except the blank), add a small, precise volume of the corresponding Midazolam working solution to a known volume of drug-free human plasma. The final volume of the spiking solution should be kept minimal (e.g., ≤ 5% of the plasma volume) to avoid significant matrix effects.

-

To every tube (including the blank, but excluding a "double blank" if needed for background assessment), add a constant volume of the 100 ng/mL this compound IS working solution.

-

Vortex each tube gently to ensure homogeneity.

-

These spiked plasma samples are now the calibration standards and are ready for sample preparation (e.g., protein precipitation, solid-phase extraction) followed by LC-MS/MS analysis.

An example of a calibration curve preparation is detailed in the table below.

Data Presentation

The following table summarizes typical concentration ranges and parameters for Midazolam calibration curves prepared with a deuterated internal standard. The specific range should be selected based on the expected concentrations in the study samples.

| Parameter | Example Value | Reference |

| Analyte | Midazolam | |

| Internal Standard | This compound | |

| Matrix | Human Plasma | [1][2] |

| Calibration Curve Range | 0.5 - 1000 ng/mL | [1] |

| 50 - 600 ng/mL | ||

| 1.5 - 300 ng/mL | ||

| Internal Standard Concentration | 100 ng/mL (in plasma) | [1] |

| Analytical Technique | LC-MS/MS | [1][2] |

| Linearity (r²) | > 0.99 | [2] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of the calibration curve standards.

Caption: Workflow for the preparation of Midazolam calibration curve standards.

References

Application Notes and Protocols for Midazolam-d6 Sample Preparation in Urine

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the bioanalysis of Midazolam-d6 in urine samples. The following sections detail various sample preparation techniques, including Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Protein Precipitation (PP), providing step-by-step methodologies and expected quantitative outcomes.

Introduction

Midazolam is a short-acting benzodiazepine used as a sedative and anxiolytic. Its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification by compensating for sample loss during preparation and instrumental variability. The analysis of Midazolam and its metabolites in urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Effective sample preparation is a critical step to remove endogenous interferences from the complex urine matrix, such as salts, urea, and pigments, which can cause ion suppression or enhancement in mass spectrometry analysis. This document outlines three common and effective sample preparation techniques for the extraction of this compound from human urine prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient method for purifying and concentrating analytes from complex matrices. Mixed-mode SPE, which utilizes both non-polar and ion-exchange interactions, is particularly effective for extracting a broad range of compounds, including benzodiazepines.

This protocol is adapted for the extraction of this compound using a mixed-mode cation exchange sorbent. The unique water-wettable nature of some modern polymeric sorbents allows for the elimination of conditioning and equilibration steps, simplifying the workflow.[1]

Experimental Protocol:

-

Sample Pre-treatment (with optional enzymatic hydrolysis):

-

To a 1.5 mL microcentrifuge tube, add 200 µL of urine sample.

-

Add 20 µL of this compound internal standard solution (concentration as per analytical method requirements).

-

For the analysis of glucuronidated metabolites, add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[1]

-

Vortex the mixture and incubate at 50°C for 1 hour.[1]

-

After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid (H₃PO₄).[1]

-

For samples without hydrolysis, add 200 µL of 4% H₃PO₄ directly after the internal standard.

-

-

Extraction using Oasis MCX µElution Plate:

-

Elution:

-

Elute the analytes with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.

-

Collect the eluate in a clean collection plate.

-

-

Reconstitution:

-

Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to LC-MS/MS analysis.

-

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a high-throughput technique that mimics traditional liquid-liquid extraction in a 96-well plate format. It utilizes diatomaceous earth as a solid support for the aqueous sample, over which a water-immiscible organic solvent is passed to elute the analytes of interest.[2]

Experimental Protocol:

-

Sample Pre-treatment:

-

To 100 µL of urine sample, add 20 µL of this compound internal standard solution.

-

Add 100 µL of 0.1% formic acid in water and vortex to mix.[2]

-

-

Extraction using ISOLUTE® SLE+ Plate:

-

Elution:

-

Apply a water-immiscible organic solvent, such as ethyl acetate, to the plate.

-

Elute the analytes with 2 x 750 µL of ethyl acetate.[2]

-

Collect the eluate in a clean collection plate.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

-